(1R,2R)-indan-1,2-diol
Overview
Description
(1R,2R)-indan-1,2-diol: is an organic compound with the molecular formula C₉H₁₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclic structure This compound is a stereoisomer, specifically the trans isomer, where the hydroxyl groups are on opposite sides of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bioconversion: One of the primary methods for preparing (1R,2R)-indan-1,2-diol is through the bioconversion of indene using microbial strains such as Rhodococcus sp.
Chemical Synthesis: Another method involves the asymmetric epoxidation of silyl enol ethers followed by regio- and stereospecific addition of hydride or alkylide donors.
Industrial Production Methods: Industrial production often relies on bioconversion due to its efficiency and selectivity. The use of genetically modified microbial strains can enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,2R)-indan-1,2-diol can undergo oxidation to form 1,2-indanedione.
Reduction: It can be reduced to form various indanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 1,2-Indanedione
Reduction: Indanol derivatives
Substitution: Various substituted indane derivatives
Scientific Research Applications
Chemistry:
Chiral Building Block: (1R,2R)-indan-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: It is used in studies involving diol dehydrogenases and other enzymes that act on vicinal diols.
Medicine:
Pharmaceuticals: this compound is a precursor in the synthesis of HIV protease inhibitors such as indinavir.
Industry:
Mechanism of Action
The mechanism of action of (1R,2R)-indan-1,2-diol involves its interaction with specific enzymes and receptors. For example, in the bioconversion process, it is oxidized by dioxygenases and further processed by dehydrogenases . These enzymes facilitate the conversion of indene to this compound through a series of oxidation and hydrolysis steps .
Comparison with Similar Compounds
cis-1,2-Indandiol: The cis isomer of 1,2-Indandiol, where the hydroxyl groups are on the same side of the ring.
1,2-Indanedione: An oxidized form of 1,2-Indandiol.
1,2-Indanediol: A general term for diols derived from indane, including both cis and trans isomers.
Uniqueness: (1R,2R)-indan-1,2-diol is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and as a chiral building block. Its ability to undergo selective reactions and its role in the synthesis of important pharmaceuticals highlight its significance in both research and industry .
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(1R,2R)-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m1/s1 |
InChI Key |
YKXXBEOXRPZVCC-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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